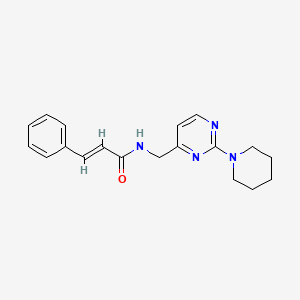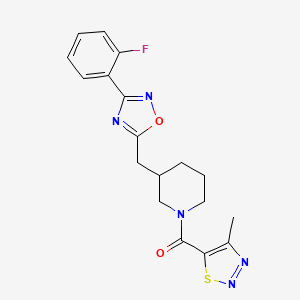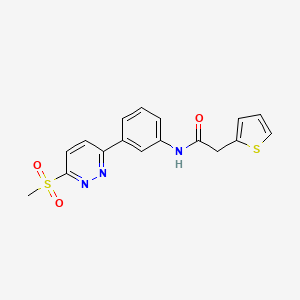![molecular formula C15H12BrN3O2 B2363602 2-bromo-5-méthoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034238-30-5](/img/structure/B2363602.png)
2-bromo-5-méthoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a methoxy group, along with a pyrazolo[1,5-a]pyridine moiety
Applications De Recherche Scientifique
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific photophysical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets and its effects on cellular processes.
Mécanisme D'action
Target of Action
The compound 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad range of biological activities . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes . The specific interaction of this compound with its target would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Result of Action
Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridine core. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate . This intermediate is then reacted with meta-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the pyrazolo[1,5-a]pyridine moiety.
Condensation Reactions: The benzamide core can participate in condensation reactions with other amines or acids to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with potential anticancer properties.
Uniqueness
What sets 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide apart is its specific substitution pattern, which may confer unique binding properties and biological activities compared to other similar compounds. Its combination of a bromine atom, methoxy group, and pyrazolo[1,5-a]pyridine moiety makes it a versatile scaffold for further chemical modifications and applications in various fields of research.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-12-2-3-14(16)13(9-12)15(20)18-10-5-7-19-11(8-10)4-6-17-19/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZDRPFAEODMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)
![6-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2363523.png)

![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)
![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)

![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)




